molecular formula C12H22O11 B587582 6-O-|A-D-Mannopyranosyl-D-mannose CAS No. 71184-87-7

6-O-|A-D-Mannopyranosyl-D-mannose

Cat. No. B587582
CAS RN: 71184-87-7
M. Wt: 342.297
InChI Key: DLRVVLDZNNYCBX-YRBLGENJSA-N
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Description

6-O-α-D-Mannopyranosyl-D-mannose, also known as 6-O-α-D-Mannopyranosyl-D-mannopyrannose, is a glycosylmannose consisting of two D-mannopyranose residues joined via an alpha- (1->6)-linkage . It has a molecular weight of 342.3 .


Synthesis Analysis

The synthesis of 6-O-α-D-Mannopyranosyl-D-mannose can be achieved by fusing 1,2,3,4-tetra-O-acetyl-α-D-mannopyranose with a catalytic amount of toluene-p-sulphonic acid . After deacetylation of the reaction mixture, 6-O-α-D-mannopyranosyl-D-mannose is isolated .


Molecular Structure Analysis

The molecular formula of 6-O-α-D-Mannopyranosyl-D-mannose is C12H22O11 . The InChI key is DLRVVLDZNNYCBX-MAJBQBGRSA-N .


Physical And Chemical Properties Analysis

6-O-α-D-Mannopyranosyl-D-mannose is a yellow solid . It is slightly soluble in methanol and water . It has a boiling point of 774.5±60.0°C (predicted) and a density of 1.68±0.1 g/cm3 (predicted) .

Safety And Hazards

When handling 6-O-α-D-Mannopyranosyl-D-mannose, it is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and chemical impermeable gloves is recommended . Ensure adequate ventilation and remove all sources of ignition . In case of accidental release, personnel should be evacuated to safe areas .

properties

IUPAC Name

(4S,5S)-6-[[(2R,4S,5S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxane-2,3,4,5-tetrol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O11/c13-1-3-5(14)8(17)10(19)12(23-3)21-2-4-6(15)7(16)9(18)11(20)22-4/h3-20H,1-2H2/t3?,4?,5-,6-,7+,8+,9?,10?,11?,12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLRVVLDZNNYCBX-YRBLGENJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C1[C@H]([C@@H](C([C@@H](O1)OCC2[C@H]([C@@H](C(C(O2)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40857954
Record name 6-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

342.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-O-|A-D-Mannopyranosyl-D-mannose

CAS RN

71184-87-7
Record name 6-O-beta-D-threo-Hexopyranosyl-D-threo-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40857954
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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